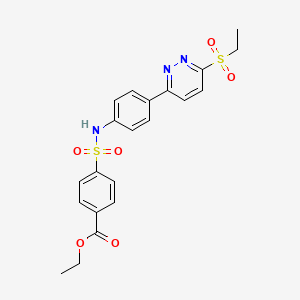

ethyl 4-(N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)sulfamoyl)benzoate

説明

特性

IUPAC Name |

ethyl 4-[[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]sulfamoyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O6S2/c1-3-30-21(25)16-7-11-18(12-8-16)32(28,29)24-17-9-5-15(6-10-17)19-13-14-20(23-22-19)31(26,27)4-2/h5-14,24H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUSSYVUDTFDCIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)S(=O)(=O)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

Ethyl 4-(N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)sulfamoyl)benzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The compound is characterized by several key structural components:

- Ethyl Group : Enhances solubility and reactivity.

- Pyridazine Ring : Contributes to its biological activity.

- Benzoate Moiety : Involved in various biochemical interactions.

- Sulfonamide Functional Group : Known for antibacterial properties.

These features suggest potential applications in cancer therapy and antimicrobial treatments due to the compound's ability to interact with critical biological pathways.

Research indicates that this compound may function through several mechanisms:

-

Inhibition of Signaling Pathways :

- Similar compounds have been identified as inhibitors of the Hedgehog signaling pathway , which plays a crucial role in cellular growth and differentiation. This inhibition suggests potential use in treating malignancies, particularly cancers that are driven by aberrant Hedgehog signaling .

-

Antibacterial Activity :

- The sulfonamide group is linked to the inhibition of bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This mechanism underlies the antibacterial properties observed in related sulfonamide compounds .

-

Interaction with Pain Pathways :

- Studies have shown that compounds with similar structures can interact with proteins involved in pain sensation, such as TRPM8 , indicating potential applications in pain management .

Antimicrobial Activity

A series of studies have evaluated the antimicrobial properties of similar sulfonamide compounds. For instance, compounds derived from pyridazine structures have demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for these compounds were found to be comparable to established antibiotics like ampicillin, showcasing their potential as effective antimicrobial agents .

Cancer Therapeutics

In vitro studies have demonstrated that this compound can inhibit cell proliferation in various cancer cell lines. The compound's ability to disrupt key signaling pathways involved in tumor growth positions it as a candidate for further development in cancer therapies .

Data Table: Biological Activities and Properties

科学的研究の応用

Ethyl 4-(N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)sulfamoyl)benzoate is a complex organic compound with a sulfonamide functional group, recognized for its diverse biological activities. It is characterized by structural components including an ethyl group, a pyridazine ring, and a benzoate moiety. The ethylsulfonyl group enhances its solubility and potential reactivity, making it a subject of interest in medicinal chemistry. Research indicates that similar structures may act as inhibitors of the hedgehog signaling pathway, which is crucial in cellular growth and differentiation, suggesting potential applications in cancer therapy.

Pharmaceutical Research

This compound exhibits significant biological activity, particularly as an inhibitor of various signaling pathways. Compounds with similar structures may act as inhibitors of the hedgehog signaling pathway, which is crucial in cellular growth and differentiation. This makes them potential candidates for cancer therapy and other malignancies.

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Research indicates that this compound primarily interacts with specific enzymes and receptors involved in cellular signaling pathways. Its potential mechanisms include Kinase Inhibition, the compound may inhibit certain kinases, enzymes crucial for regulating cellular processes. This inhibition is a common strategy in developing anticancer drugs. The ethylsulfonyl group may enhance the compound's ability to modulate inflammatory responses, potentially making it useful in treating inflammatory diseases.

Anticancer Potential

類似化合物との比較

Comparison with Structurally Similar Compounds

The compound shares structural motifs with derivatives reported in Molecules (2011), such as I-6230 , I-6232 , I-6273 , I-6373 , and I-6473 (see Table 1). Key differences lie in substituents, linker groups, and bioactivity profiles:

Table 1: Structural and Functional Comparison

Key Observations :

Isoxazole-containing analogs (e.g., I-6273) exhibit diminished activity, suggesting pyridazine’s planar heterocyclic structure is critical for target engagement .

Linker Modifications: The sulfamoyl linker (-SO₂NH-) in the target compound replaces phenethylamino (-CH₂CH₂NH-) or thioether (-S-) linkers in analogs. Sulfamoyl groups are known to improve hydrogen bonding and solubility but may reduce membrane permeability compared to hydrophobic linkers like phenethylthio .

Bioactivity Trends: Phenethylamino linkers (I-6230, I-6232) correlate with cyclooxygenase-2 (COX-2) inhibition, while thio- or ether-based linkers (I-6373, I-6473) improve metabolic stability. The target compound’s sulfamoyl linker may shift its mechanism toward kinase or sulfotransferase inhibition, a divergence from COX-2-focused analogs .

Research Findings and Mechanistic Insights

- Metabolic Stability : Compared to I-6473 (phenethoxy linker), the sulfamoyl group may increase susceptibility to esterase-mediated hydrolysis, reducing oral bioavailability.

- Selectivity : The absence of a methyl group on pyridazine (unlike I-6232) could reduce off-target effects observed in COX-2 inhibitors .

Notes and Limitations

- Further experimental validation of the target compound’s pharmacokinetics and toxicity is required.

- Structural analogs with isoxazole or thioether linkers (e.g., I-6373) highlight trade-offs between stability and potency, which the target compound’s design must address.

Q & A

Basic Research Questions

Q. What experimental design strategies are recommended for optimizing the synthesis of ethyl 4-(N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)sulfamoyl)benzoate?

- Methodology : Use Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, catalyst loading, solvent polarity) and identify optimal conditions. Fractional factorial designs can reduce the number of trials while capturing interactions between variables . For example, coupling reactions involving sulfonamide intermediates (e.g., sulfamoyl group formation) may require precise stoichiometric control to avoid side products, as seen in analogous sulfonamide syntheses .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound’s purity and structural identity?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the presence of ethyl ester, pyridazine, and sulfonamide moieties. Aromatic proton signals in the 7–8 ppm range and sulfone resonances near 3–4 ppm are critical markers .

- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity, particularly for detecting unreacted starting materials or sulfonic acid byproducts .

- Mass Spectrometry (ESI-MS) : Confirm molecular weight accuracy (e.g., [M+H] peaks) and fragmentation patterns to validate the sulfamoyl linkage .

Q. How can researchers evaluate the solubility and stability of this compound under varying pH and solvent conditions?

- Methodology :

- Solubility Studies : Perform shake-flask experiments in buffers (pH 1–10) and solvents (e.g., DMSO, ethanol) to determine logP values and identify suitable media for biological assays .

- Forced Degradation : Expose the compound to heat (40–60°C), light, and oxidative stress (HO) to identify degradation pathways. Monitor sulfonamide bond stability via HPLC .

Advanced Research Questions

Q. What mechanistic insights explain contradictory data in sulfamoyl-group reactivity during derivatization?

- Methodology :

- Kinetic Studies : Use stopped-flow spectroscopy to compare reaction rates of sulfamoyl intermediates with electrophiles (e.g., acyl chlorides). Contradictions in yields may arise from steric hindrance near the pyridazine ring or solvent polarity effects .

- Computational Modeling : Perform density functional theory (DFT) calculations to map energy barriers for sulfonamide bond formation, highlighting electronic effects of the ethylsulfonyl substituent .

Q. How does the ethylsulfonyl-pyridazine moiety influence target binding in enzyme inhibition studies?

- Methodology :

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (k/k) between the compound and target enzymes (e.g., phosphodiesterases). Compare with analogs lacking the ethylsulfonyl group to isolate its role in affinity .

- X-ray Crystallography : Co-crystallize the compound with its target to resolve interactions, such as hydrogen bonding between the pyridazine nitrogen and catalytic residues .

Q. What strategies address discrepancies in biological activity data across cell-based vs. in vitro assays?

- Methodology :

- Metabolite Profiling : Use LC-MS to identify intracellular metabolites (e.g., ester hydrolysis products) that may alter activity in cell-based systems .

- Membrane Permeability Assays : Employ parallel artificial membrane permeability assays (PAMPA) to correlate lipophilicity (logD) with cellular uptake discrepancies .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved metabolic stability?

- Methodology :

- Isotope Labeling : Synthesize deuterated analogs at metabolically vulnerable sites (e.g., ethyl ester) to slow hepatic clearance, as demonstrated in deuterated sulfonamide derivatives .

- CYP450 Inhibition Assays : Screen analogs against cytochrome P450 isoforms to minimize off-target metabolism. The trifluoromethyl group in related compounds enhances stability by reducing CYP3A4 affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。